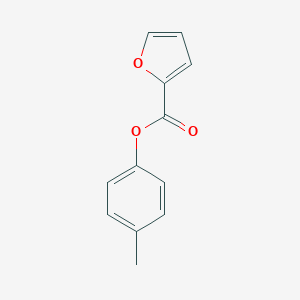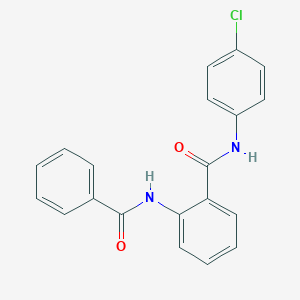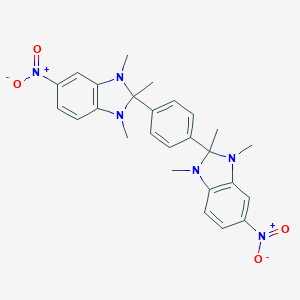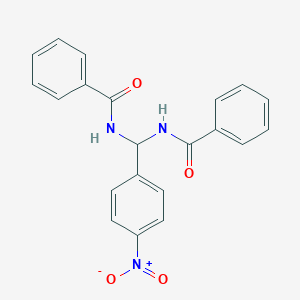
N-((benzoylamino){4-nitrophenyl}methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(4-Nitrobenzylidene)bisbenzamide: is an organic compound characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to two benzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Nitrobenzylidene)bisbenzamide typically involves the condensation reaction between 4-nitrobenzaldehyde and benzamide. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, a common method involves dissolving benzamide and 4-nitrobenzaldehyde in toluene, followed by the addition of a carbon-based nanocatalyst such as cellulose [2-(sulfooxy)ethyl]mercaptosulfonic acid .
Industrial Production Methods: While specific industrial production methods for N,N’-(4-Nitrobenzylidene)bisbenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(4-Nitrobenzylidene)bisbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo further condensation reactions with other amines or aldehydes to form more complex structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or amines, often in the presence of an acid or base catalyst.
Major Products:
Reduction: Formation of N,N’-(4-aminobenzylidene)bisbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Condensation: Formation of more complex bisbenzamide derivatives.
Applications De Recherche Scientifique
N,N’-(4-Nitrobenzylidene)bisbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N,N’-(4-Nitrobenzylidene)bisbenzamide depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its nitro and benzamide groups. These interactions can lead to inhibition or activation of the target, resulting in the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
N,N’-(4-Aminobenzylidene)bisbenzamide: Similar structure but with an amine group instead of a nitro group.
N,N’-(4-Methylbenzylidene)bisbenzamide: Similar structure but with a methyl group instead of a nitro group.
N,N’-(4-Chlorobenzylidene)bisbenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: N,N’-(4-Nitrobenzylidene)bisbenzamide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from its analogs with different substituents, allowing for unique applications in various fields.
Propriétés
Formule moléculaire |
C21H17N3O4 |
|---|---|
Poids moléculaire |
375.4g/mol |
Nom IUPAC |
N-[benzamido-(4-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C21H17N3O4/c25-20(16-7-3-1-4-8-16)22-19(15-11-13-18(14-12-15)24(27)28)23-21(26)17-9-5-2-6-10-17/h1-14,19H,(H,22,25)(H,23,26) |
Clé InChI |
RJMSDFUMRVEWOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


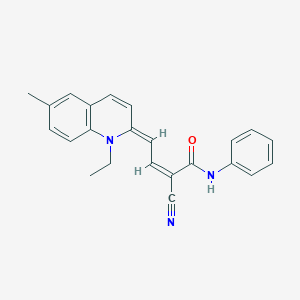
![1-N,2-N-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]cyclopropane-1,2-dicarboxamide](/img/structure/B377160.png)
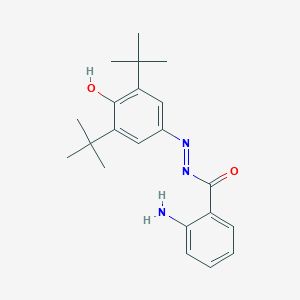

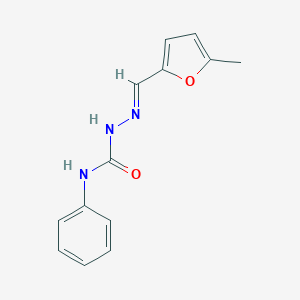
![4,4'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobutanoic acid)](/img/structure/B377167.png)
![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino][1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377168.png)
![Methyl 4-(4-{4-[(4-methoxy-4-oxobutanoyl)amino]benzyl}anilino)-4-oxobutanoate](/img/structure/B377169.png)
![N'~1~,N'~2~-bis[1-(3-bromophenyl)ethylidene]ethanedihydrazide](/img/structure/B377170.png)
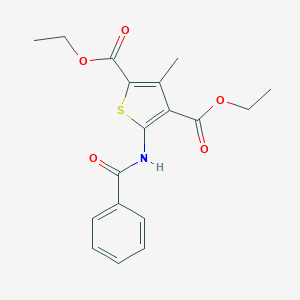
![4-[3-(2,2-Dimethyl-6-phenyl-1,3-dioxin-1-ium-4-yl)prop-2-enylidene]-2,2-dimethyl-6-phenyl-1,3-dioxine](/img/structure/B377173.png)
